molecular formula C9H12N2O2 B2503526 1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid CAS No. 1439896-61-3

1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2503526
CAS No.: 1439896-61-3
M. Wt: 180.207
InChI Key: PQFSBOOTPMIKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid is an organic compound that features a cyclobutylmethyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group

Synthetic Routes and Reaction Conditions:

    Cyclobutylmethylation of Imidazole: The synthesis typically begins with the cyclobutylmethylation of imidazole. This can be achieved through the reaction of imidazole with cyclobutylmethyl halides under basic conditions.

    Carboxylation: The next step involves the introduction of the carboxylic acid group at the 4-position of the imidazole ring. This can be done through carboxylation reactions using carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylmethyl group, leading to the formation of cyclobutylmethyl alcohols or ketones.

    Reduction: Reduction reactions can target the imidazole ring or the carboxylic acid group, potentially forming imidazole derivatives or alcohols.

    Substitution: The imidazole ring can participate in various substitution reactions, such as halogenation or alkylation, to form different substituted imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be done using alkyl halides in the presence of a base.

Major Products:

    Oxidation: Cyclobutylmethyl alcohols or ketones.

    Reduction: Reduced imidazole derivatives or alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can influence its biological activity.

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid
  • 1-(Cyclopentylmethyl)-1H-imidazole-4-carboxylic acid
  • 1-(Cyclohexylmethyl)-1H-imidazole-4-carboxylic acid

Comparison: 1-(Cyclobutylmethyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-(cyclobutylmethyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)8-5-11(6-10-8)4-7-2-1-3-7/h5-7H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFSBOOTPMIKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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